4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine
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Overview
Description
4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine is a chemical compound with the molecular formula C11H8F3N3O. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidin-2-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: The starting material, 4-bromoanisole, undergoes a trifluoromethylation reaction to introduce the trifluoromethoxy group. This is achieved using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Coupling with Pyrimidine: The trifluoromethoxyphenyl intermediate is then coupled with a pyrimidine derivative. This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the trifluoromethoxyphenyl boronic acid reacts with 2-bromopyrimidine in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Biological Studies: The compound is studied for its biological activity, including its effects on cellular processes and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The pyrimidine moiety plays a crucial role in the compound’s activity by facilitating interactions with the active site of the target molecule. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine
- **4-Amino-2-(trifluoromethyl)pyridine
- **2-Isopropyl-6-methyl-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy group and the pyrimidine moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the pyrimidine moiety contributes to its biological activity and binding affinity .
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)18-8-3-1-7(2-4-8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERPSMLZHHSADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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